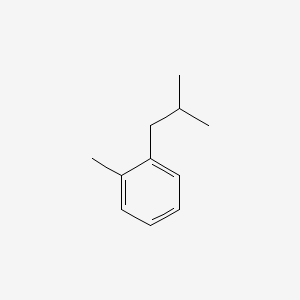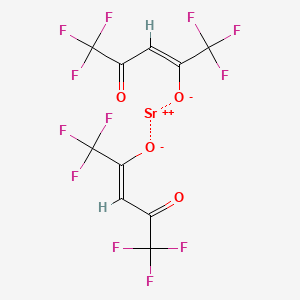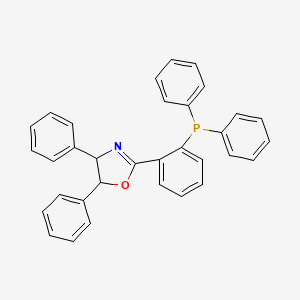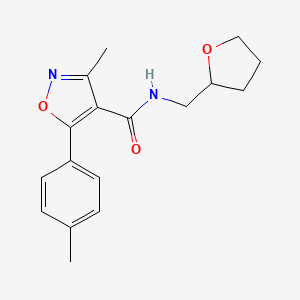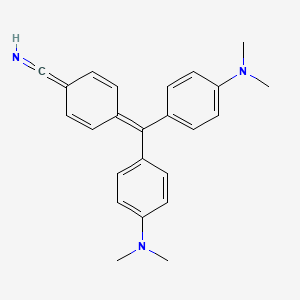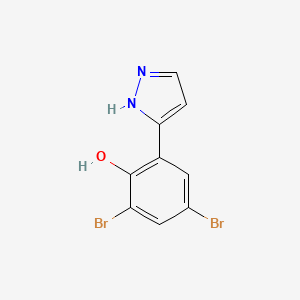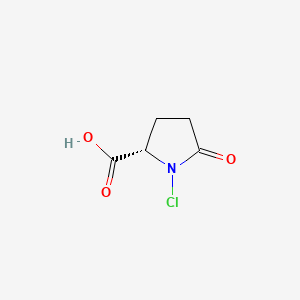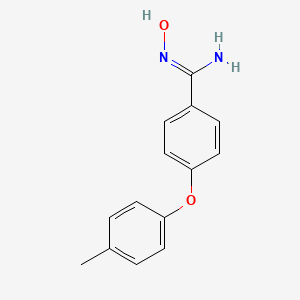
(Z)-N'-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a hydroxy group, a carboximidamide group, and a methylphenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide typically involves the reaction of 4-(4-methylphenoxy)benzene-1-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification of the product, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The methylphenoxy group can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methylphenoxy)benzene-1-carboximidamide
- 4-(2-bromo-4-methylphenoxy)benzene-1-carboximidamide
- 4-(azidomethyl)-N-hydroxybenzene-1-carboximidamide
Uniqueness
(Z)-N’-hydroxy-4-(4-methylphenoxy)benzene-1-carboximidamide is unique due to the presence of the hydroxy group in the (Z) configuration, which may confer specific stereochemical properties and biological activities. This distinguishes it from other similar compounds that may lack this specific configuration or functional group.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N'-hydroxy-4-(4-methylphenoxy)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c1-10-2-6-12(7-3-10)18-13-8-4-11(5-9-13)14(15)16-17/h2-9,17H,1H3,(H2,15,16) |
Clé InChI |
CVEXZTIPYVGLEJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=N/O)/N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


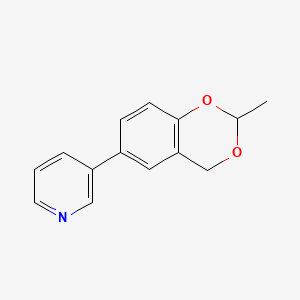

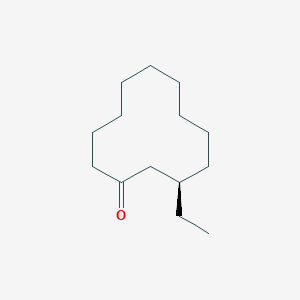
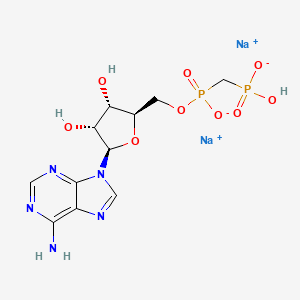
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
